Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate
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Overview
Description
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a phenyl group, a chloro-substituted phenyl ring, and a pyridinyl-oxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chloro-3-nitrobenzyl alcohol with pyridine-3-ol in the presence of a base to form the pyridinyl-oxy intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)urea
- Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)thiocarbamate
- Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Biological Activity
Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate, a compound with the chemical formula C19H15ClN2O3, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula: C19H15ClN2O3
- Molecular Weight: 348.79 g/mol
- IUPAC Name: this compound
Structural Features
The compound features a chloro group at the para position, a pyridine moiety linked through an ether bond, and a carbamate functional group, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing electron-withdrawing groups like chlorine have shown enhanced activity against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity Against |
---|---|---|---|
Compound A | 8 | 16 | H. pylori |
Compound B | 32 | 64 | E. coli |
Phenyl Carbamate | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently being researched.
The antibacterial mechanism of action for compounds similar to this compound often involves interference with bacterial cell wall synthesis or function. The presence of the pyridine ring may enhance permeability through bacterial membranes, facilitating the compound's uptake and subsequent action.
Case Studies
- Study on Antibacterial Efficacy : A study published in MDPI evaluated a series of phenolic compounds for their efficacy against Helicobacter pylori. The results indicated that compounds with similar structures exhibited MIC values ranging from 8 to 64 µg/mL, suggesting potential for this compound to show comparable activity .
- Mechanistic Insights : Another study investigated the effects of various substituents on phenolic compounds' antibacterial activities, noting that electron-withdrawing groups significantly influenced their potency against Gram-positive and Gram-negative bacteria .
Toxicity and Safety Profile
Assessing the toxicity of new compounds is critical for their development as therapeutic agents. Preliminary studies suggest that derivatives of phenolic compounds generally exhibit low toxicity towards human cell lines, indicating a favorable safety profile for further research into clinical applications.
Table 2: Toxicity Assessment Results
Compound Name | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
Compound A | HEK293 | >100 | Low toxicity |
Compound B | HepG2 | >100 | Low toxicity |
Phenyl Carbamate | TBD | TBD | TBD |
Properties
CAS No. |
642085-08-3 |
---|---|
Molecular Formula |
C19H15ClN2O3 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
phenyl N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C19H15ClN2O3/c20-18-9-8-15(22-19(23)25-16-5-2-1-3-6-16)11-14(18)13-24-17-7-4-10-21-12-17/h1-12H,13H2,(H,22,23) |
InChI Key |
ZTKQXVFNQXCMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3 |
Origin of Product |
United States |
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